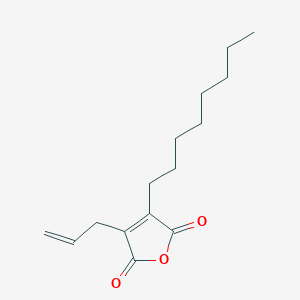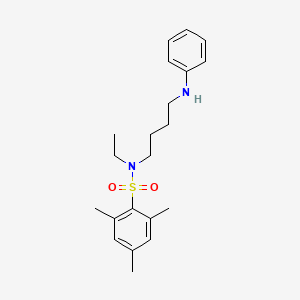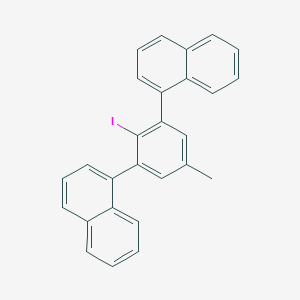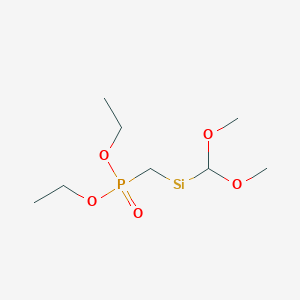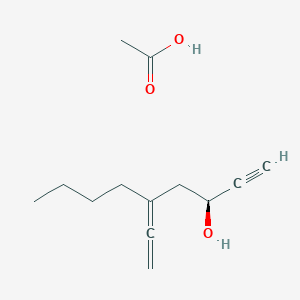
Acetic acid--(3S)-5-ethenylidenenon-1-yn-3-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) is a unique organic compound characterized by its complex structure, which includes an acetic acid moiety and a non-1-yn-3-ol group with an ethenylidene substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the non-1-yn-3-ol core: This can be achieved through a series of reactions, including alkyne addition and subsequent functional group transformations.
Introduction of the ethenylidene group: This step often involves the use of specific reagents and catalysts to ensure the correct stereochemistry.
Attachment of the acetic acid moiety: This final step usually involves esterification or acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethenylidene group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid–(3S)-5-ethenylidenedec-1-yn-3-ol (1/1): A structurally similar compound with a longer carbon chain.
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1): Another similar compound with slight variations in the functional groups.
Uniqueness
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
821782-97-2 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
InChI |
InChI=1S/C11H16O.C2H4O2/c1-4-7-8-10(5-2)9-11(12)6-3;1-2(3)4/h3,11-12H,2,4,7-9H2,1H3;1H3,(H,3,4)/t11-;/m1./s1 |
Clé InChI |
WHWNJADTGMYRQL-RFVHGSKJSA-N |
SMILES isomérique |
CCCCC(=C=C)C[C@@H](C#C)O.CC(=O)O |
SMILES canonique |
CCCCC(=C=C)CC(C#C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


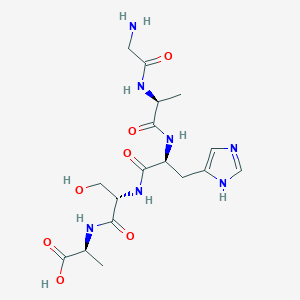

![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)

![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)

